molecular formula C19H27N3OS B2758925 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile CAS No. 434313-19-6

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B2758925
CAS No.: 434313-19-6
M. Wt: 345.51
InChI Key: WLFMWNBXGPYKNO-UHFFFAOYSA-N
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Description

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[55]undec-1-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Spirocyclic Core: : The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions. This step often requires a catalyst such as a Lewis acid to facilitate the cyclization.

  • Introduction of Functional Groups: : The hexylthio group can be introduced via a nucleophilic substitution reaction using a hexylthiol reagent. The oxo group is typically introduced through an oxidation reaction, while the dicarbonitrile groups are added using malononitrile in the presence of a base like potassium hydroxide.

  • Final Assembly: : The final compound is assembled through a series of condensation reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional oxo groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the dicarbonitrile groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace the hexylthio group with other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

  • Biology: : The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of drug design.

  • Industry: : It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile: Lacks the 9-methyl group, which may affect its reactivity and binding properties.

    2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Lacks the ene functionality, which could influence its chemical reactivity and applications.

Uniqueness

The presence of both the hexylthio and dicarbonitrile groups, along with the spirocyclic core, makes 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile unique. These functional groups contribute to its diverse reactivity and potential for various applications in scientific research and industry.

Biological Activity

2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of the hexylthio group and the dicarbonitrile moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar spiro compounds exhibit notable antibacterial activity. For instance, compounds derived from 3-azaspiro structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008Enterobacter cloacae
Compound B0.0150.030Staphylococcus aureus
2-(Hexylthio)-9-methyl...TBDTBDTBD

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for related compounds indicate promising antibacterial properties, suggesting that this compound may exhibit similar or enhanced effects.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been performed to evaluate the safety profile of compounds in this class. For example, MTT assays indicate varying degrees of cytotoxicity among synthesized derivatives, with some showing minimal impact on normal cells while effectively targeting cancerous cells .

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line Tested
Compound A15MRC5
Compound B20HeLa
2-(Hexylthio)-9-methyl...TBDTBD

The mechanism of action for spiro compounds often involves interaction with bacterial enzymes or cellular components. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to their antimicrobial effects .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated a series of spiro compounds against a panel of bacteria, showing that modifications in the side chains significantly affected their MIC values. The most active compound had an MIC as low as 0.004 mg/mL against Enterobacter cloacae.
  • Cytotoxicity Assessment : In another study, various derivatives were screened for cytotoxicity against MRC5 cells, revealing that while some derivatives were potent against bacterial strains, they maintained a favorable safety margin against human cells.

Properties

IUPAC Name

4-hexylsulfanyl-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-3-4-5-6-11-24-18-16(13-21)19(9-7-14(2)8-10-19)15(12-20)17(23)22-18/h14-15H,3-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFMWNBXGPYKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C2(CCC(CC2)C)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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